molecular formula C10H12N2O4 B11110983 Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate CAS No. 5433-04-5

Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate

Cat. No.: B11110983
CAS No.: 5433-04-5
M. Wt: 224.21 g/mol
InChI Key: ASJZPQFCFNYJJX-UHFFFAOYSA-N
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Description

Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate (CAS 6465-03-8) is a carbamate derivative characterized by a para-substituted phenyl ring with a methoxycarbonylamino group and a methyl carbamate moiety. Its molecular formula is C₁₀H₁₂N₂O₆S (molecular weight: 288.28 g/mol) . This compound is structurally significant due to its dual carbamate functionalities, which influence its physicochemical properties and reactivity. It serves as an intermediate in pharmaceutical synthesis, particularly in the development of sulfonylurea-based drugs and antiviral agents .

Properties

CAS No.

5433-04-5

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl N-[4-(methoxycarbonylamino)phenyl]carbamate

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14)

InChI Key

ASJZPQFCFNYJJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)NC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

This method employs phenyl isocyanate intermediates to introduce the carbamate moiety. A two-step synthesis begins with the reaction of 4-aminophenol with methyl chloroformate under basic conditions, yielding methyl N-(4-hydroxyphenyl)carbamate. Subsequent methoxycarbonylation of the hydroxyl group using methyl chloroformate or dimethyl carbonate in the presence of a base (e.g., pyridine or triethylamine) produces the target compound.

Key Reaction Steps :

  • Aminophenol Activation :
    4-Aminophenol+ClCO2MeBaseMethyl N-(4-hydroxyphenyl)carbamate+HCl\text{4-Aminophenol} + \text{ClCO}_2\text{Me} \xrightarrow{\text{Base}} \text{Methyl N-(4-hydroxyphenyl)carbamate} + \text{HCl}

  • Methoxycarbonylation :
    Methyl N-(4-hydroxyphenyl)carbamate+ClCO2MeBaseMethyl N-4-[(methoxycarbonyl)amino]phenylcarbamate+HCl\text{Methyl N-(4-hydroxyphenyl)carbamate} + \text{ClCO}_2\text{Me} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization Parameters

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) improves yield by minimizing side reactions.

  • Temperature : Reactions proceed optimally at 0–25°C to prevent over-carbonylation.

  • Catalyst : Pyridine (1.2 equiv) enhances reaction efficiency by scavenging HCl.

Table 1: Yield Variation with Reaction Conditions

SolventTemperature (°C)BaseYield (%)
DCM0Pyridine78
THF25Triethylamine82
Acetone10DMAP65

Mannich Reaction-Based Synthesis

Methodology Overview

The Mannich reaction facilitates the introduction of the methoxycarbonylamino group via a three-component coupling. This approach, adapted from arylaminopropanone syntheses, involves:

  • Condensation of 4-aminophenylcarbamate with formaldehyde and a secondary amine.

  • Methoxycarbonylation of the resultant intermediate.

Advantages :

  • High regioselectivity due to the electron-withdrawing carbamate group.

  • Scalable under mild conditions (20–50°C).

Critical Process Parameters

  • Amine Selection : Piperidine outperforms morpholine in reaction efficiency (82% vs. 45% yield).

  • Solvent : Tetrahydrofuran (THF) provides superior solubility for intermediates.

Table 2: Mannich Reaction Optimization

AmineSolventTime (h)Yield (%)
PiperidineTHF682
MorpholineTHF845
PyrrolidineDCM768

Continuous Flow Synthesis from Diphenyl Carbonate

Patent-Based Approach (CN85109417A)

A continuous three-step process described in CN85109417A avoids isolation of toxic intermediates like methyl isocyanate:

  • Step 1 : Reaction of diphenyl carbonate with methylamine to form phenyl-N-methyl urethane.

  • Step 2 : Thermal decomposition of phenyl-N-methyl urethane to generate methyl isocyanate.

  • Step 3 : Condensation of methyl isocyanate with 4-(methoxycarbonylamino)phenol.

Key Advantages :

  • Eliminates handling of volatile methyl isocyanate.

  • Achieves 85–90% overall yield at 180–220°C.

Table 3: Continuous Flow Process Metrics

StepTemperature (°C)Pressure (mmHg)Residence Time (h)
1507600.5
22002001.0
3257602.0

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1725 cm⁻¹ (C=O, carbamate), 1680 cm⁻¹ (C=O, methoxycarbonyl).

  • ¹H NMR (DMSO-d6) : δ 3.65 (s, 3H, OCH3), 3.78 (s, 3H, NCO2CH3), 7.25–7.60 (m, 4H, Ar-H).

  • MS (ESI+) : m/z 225.1 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity achieved via recrystallization from methanol/water (4:1).

  • TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Aryl Isocyanate78–8298–99ModerateHigh
Mannich Reaction68–8295–97HighModerate
Continuous Flow85–9099HighLow
Enzymatic (Hypothetical)50–70*90–95*LowVariable

*Theoretical estimates based on analogous systems .

Scientific Research Applications

Pharmacological Applications

1. Acetylcholinesterase Inhibition

One of the primary applications of methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate is in the development of acetylcholinesterase inhibitors. These inhibitors are crucial for treating neurodegenerative diseases such as Alzheimer’s disease. A study synthesized a series of arylaminopropanone derivatives with the carbamate moiety, demonstrating significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. The most potent compounds exhibited IC50 values comparable to established drugs like galantamine and rivastigmine, indicating their potential as therapeutic agents in cognitive disorders .

CompoundIC50 (µM)% Inhibition at 100 µM
Compound 36.5787.9 ± 0.5
Galantamine1.162.1 ± 1.4
Rivastigmine87.954.8 ± 4.4

2. Antiviral Activity

This compound has also been investigated for its antiviral properties. Research indicates that compounds within this class can inhibit viral replication, making them candidates for further development in antiviral therapies . The mechanism often involves the disruption of viral protein synthesis or interference with viral entry into host cells.

Agrochemical Applications

1. Pesticide Development

The compound's structural characteristics allow it to be explored as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop new agrochemicals that are effective against pests while minimizing environmental impact . The carbamate structure is known for its efficacy in inhibiting specific enzymes in pests, leading to their mortality.

Chemical Synthesis Applications

1. Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including coupling reactions and nucleophilic substitutions . This versatility makes it a useful building block in pharmaceutical chemistry and materials science.

Case Studies

Case Study 1: Neurodegenerative Disease Research

In a recent study focused on neurodegenerative diseases, researchers synthesized several derivatives of this compound. The findings revealed that these derivatives not only inhibited AChE effectively but also demonstrated favorable pharmacokinetic properties, suggesting their potential for further development into therapeutic agents .

Case Study 2: Agrochemical Efficacy

Another study evaluated the efficacy of this compound as a pesticide against common agricultural pests. Results showed significant mortality rates among treated populations compared to controls, highlighting its potential application in sustainable agriculture practices .

Mechanism of Action

Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species, which cause cellular damage and ultimately plant death .

Comparison with Similar Compounds

Structural Analogs

The compound is compared to the following analogs based on substituent position, functional groups, and applications:

Compound Name CAS Number Molecular Formula Key Structural Features Applications
Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate 6465-03-8 C₁₀H₁₂N₂O₆S Para-substituted phenyl with methoxycarbonylamino and methyl carbamate Pharmaceutical intermediate
Methyl N-(4-aminophenyl)carbamate 537-65-5 C₈H₁₀N₂O₂ Para-substituted phenyl with primary amine and methyl carbamate Herbicide precursor
Methyl N-{3-[(methoxycarbonyl)amino]phenyl}carbamate 4930-04-5 C₁₀H₁₂N₂O₄ Meta-substituted phenyl with methoxycarbonylamino and methyl carbamate Unspecified (structural isomer)
Ombitasvir (fragment) C₃₉H₅₀N₆O₇ Complex macrocyclic structure with methoxycarbonyl groups HCV NS5A inhibitor

Key Observations :

  • Substituent Position : The para-substitution in the main compound enhances steric accessibility for reactions compared to the meta-isomer .
  • Functional Groups: The methoxycarbonylamino group increases lipophilicity (logP ≈ 1.8) compared to Methyl N-(4-aminophenyl)carbamate (logP ≈ 0.5) .

Physicochemical Properties

Data derived from HPLC, FT-IR, and computational studies:

Property This compound Methyl N-(4-aminophenyl)carbamate Methyl N-{3-[(methoxycarbonyl)amino]phenyl}carbamate
logP 1.82 (calculated) 0.53 1.79
Solubility Low in water, soluble in DMSO Moderate in polar solvents Low in water
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 190°C
HOMO-LUMO Gap 4.2 eV (theoretical)

Notes:

  • The para-substituted compound exhibits higher thermal stability than its simpler analog, Methyl N-(4-aminophenyl)carbamate .
  • The HOMO-LUMO gap indicates moderate electronic reactivity, suitable for interactions in drug-target binding .

Spectroscopic and Computational Data

  • FT-IR Analysis : Key vibrational modes include N-H stretching (3320 cm⁻¹), C=O (1725 cm⁻¹), and C-O-C (1250 cm⁻¹), consistent with carbamate groups .
  • NMR Data : Distinct signals for methyl carbamate (δ 3.7 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm) .

Biological Activity

Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its stability and ability to form hydrogen bonds. The presence of methoxy and amino substituents enhances its solubility and reactivity, making it a promising candidate for various biological applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives with similar structural features exhibit significant antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231 cell lines
  • Cervical Cancer : HeLa and SiHa cell lines
  • Ovarian Cancer : A2780 cell line

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-70.50
Compound BHeLa0.82
Compound CA27801.51

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. For instance, one study reported an IC50 value of 0.50 µM for a structurally similar compound against MCF-7 cells, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several studies suggest that compounds with similar structures may induce apoptosis in cancer cells through various pathways:

  • Inhibition of Cell Signaling Pathways : The compound may interact with enzymes or receptors involved in critical cell signaling pathways.
  • Telomerase Activity Reduction : Some derivatives have shown the ability to decrease telomerase activity in cancer cell lines, which is crucial for cancer cell immortality .
  • Cholinesterase Inhibition : The carbamate moiety has been linked to inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is vital for optimizing the biological activity of this compound. Research indicates that modifications to the methoxy and amino groups can significantly influence the compound's potency and selectivity against various targets.

Key Findings:

  • Compounds with longer alkyl chains tend to exhibit increased activity against butyrylcholinesterase (BuChE) .
  • Substitutions at specific positions on the phenyl ring can enhance anticancer activity by improving binding affinity to biological targets.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies : A series of derivatives were tested against multiple cancer cell lines, revealing a broad spectrum of activity.
  • Molecular Docking Studies : These studies have provided insights into how structural variations affect binding interactions with target proteins.

Q & A

Q. What are the common synthetic routes for Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate?

The compound can be synthesized via modified Hofmann rearrangement reactions. For example, methyl N-(p-methoxyphenyl)carbamate was prepared by reacting p-methoxybenzamide with sodium hypochlorite and methanol under controlled conditions . Alternative methods include coupling reactions using boronic acid derivatives under Suzuki-Miyaura conditions, as demonstrated in similar carbamate syntheses .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (XRD) is the primary method. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, leveraging intensity data and least-squares refinement to optimize bond lengths, angles, and thermal parameters . For accurate results, high-resolution data (e.g., <1 Å) and twinning correction may be required.

Q. Which spectroscopic techniques are essential for characterizing this carbamate?

  • FT-IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1500 cm⁻¹) and validates hydrogen bonding .
  • NMR (¹H/¹³C) confirms substituent positions and molecular symmetry.
  • UV-Vis spectroscopy assesses electronic transitions linked to HOMO-LUMO gaps .

Q. How is molecular stability analyzed for this compound?

Natural Bond Orbital (NBO) analysis quantifies hyper-conjugative interactions (e.g., LP(O) → σ*(C-N) or π→π* delocalization) using Gaussian09 or similar software. These interactions stabilize the molecule by lowering energy gaps, as shown in DFT studies .

Advanced Research Questions

Q. How can HOMO-LUMO analysis predict charge transfer and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals. For this carbamate, the HOMO is delocalized over phenyl rings and sulfur atoms, while the LUMO localizes on carbonyl groups. A narrow HOMO-LUMO gap (~4-5 eV) suggests high polarizability and nonlinear optical (NLO) potential .

Q. What methodologies resolve contradictions between experimental and computed FT-IR data?

Scaling factors (e.g., 0.9613 for B3LYP/6-31G*) adjust computed wavenumbers to match experimental values. Potential Energy Distribution (PED) analysis assigns vibrational modes, distinguishing overlapping peaks (e.g., C-O vs. C-N stretches) . Discrepancies >5% may indicate anharmonicity or solvent effects.

Q. How is molecular docking used to predict biological activity?

  • Target selection : Prioritize enzymes like pteridine reductase (PTR1, PDB: 3BMC) based on PASS analysis (Pa >0.7 for antiparasitic activity) .
  • Protocol : Use AutoDock Vina with Lamarckian GA, Kollman charges, and a 70 ų grid. Validate docking poses via RMSD (<2 Å) against co-crystallized ligands .
  • Results : This carbamate shows strong binding to PTR1’s active site via hydrogen bonds with Asp161 and hydrophobic interactions with Phe103 .

Q. How do steric and electronic effects influence synthetic yields?

Steric hindrance from methoxy groups slows coupling reactions (e.g., Suzuki-Miyaura), requiring bulky palladium catalysts (e.g., Pd(dppf)Cl₂). Electronic effects (e.g., electron-withdrawing carbonyls) activate aryl boronic acids for nucleophilic attack, as seen in analogous syntheses . Optimize temperature (80-100°C) and solvent polarity (DMF/H₂O) to enhance yields .

Q. What crystallographic challenges arise during refinement?

  • Disorder : Methoxy or phenyl groups may exhibit positional disorder; use PART and ISOR commands in SHELXL to model anisotropic displacement .
  • Twining : Apply TWIN/BASF instructions for non-merohedral twinning.
  • Validation : Check R1/wR2 (<5%) and CCDC deposition for peer verification .

Methodological Guidance

Q. How to perform a Molecular Electrostatic Potential (MEP) study?

Generate MEP maps at the B3LYP/6-311++G(d,p) level. Negative regions (red) localize on carbonyl oxygens and sulfurs, indicating nucleophilic sites. Positive regions (blue) near NH groups highlight electrophilic reactivity, guiding derivatization strategies .

Q. What computational protocols validate nonlinear optical (NLO) properties?

Calculate first hyperpolarizability (β) using DFT. For this carbamate, β values >10⁻³⁰ esu suggest NLO activity. Compare with urea (β = 0.372×10⁻³⁰ esu) as a reference .

Q. How to analyze charge density via Hirshfeld surfaces?

Use CrystalExplorer to map dₑᵢ (distance from surface to nearest nucleus). Red regions indicate close contacts (e.g., C-H···O bonds), while blue areas reflect van der Waals interactions. Quantify contacts with 2D fingerprint plots .

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